REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:8]O)=[N:4][CH:5]=[CH:6][N:7]=1.C1(=O)[NH:14]C(=O)C2=CC=CC=C12.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.NN>C1COCC1.CO>[ClH:1].[ClH:1].[Cl:1][C:2]1[C:3]([CH2:8][NH2:14])=[N:4][CH:5]=[CH:6][N:7]=1 |f:7.8.9|
|
Name
|
|
Quantity
|
10.78 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)CO
|
Name
|
|
Quantity
|
13.18 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
23.78 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
17.8 mL
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temp for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated by rotary evaporation
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by rotary evaporation
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 600 mL EtOAc
|
Type
|
ADDITION
|
Details
|
treated with 40 mL of 4N HCL in dioxane
|
Type
|
CUSTOM
|
Details
|
The precipitated solids were collected
|
Type
|
WASH
|
Details
|
washed with ether and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.ClC=1C(=NC=CN1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 232.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |